molecular formula C17H20N2O3S B13431004 Promazine Sulfone N-Oxide (Promazine N,S,S-Trioxide)

Promazine Sulfone N-Oxide (Promazine N,S,S-Trioxide)

Cat. No.: B13431004
M. Wt: 332.4 g/mol
InChI Key: GFHGUVKVMPFKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Promazine Sulfone N-Oxide, also known as Promazine N,S,S-Trioxide, is a derivative of the phenothiazine class of compounds. Phenothiazines are widely known for their use in antipsychotic medications. Promazine Sulfone N-Oxide is a metabolite of Promazine, which is used as a tranquilizer and antipsychotic agent .

Preparation Methods

The synthesis of Promazine Sulfone N-Oxide typically involves the oxidation of Promazine. One common method involves using hydrogen peroxide as the oxidizing agent in the presence of a titanosilicate catalyst. The reaction is carried out in an acidic medium (pH 3.0) containing 20% methanol . Another method involves using sodium N-bromo-benzenesulfonamide (bromamine-B) in an acidic medium (HClO4) at 303 K .

Chemical Reactions Analysis

Promazine Sulfone N-Oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium N-bromo-benzenesulfonamide, and various acids and bases. Major products formed from these reactions include Promazine Sulfoxide and Promazine N-Oxide .

Mechanism of Action

Promazine Sulfone N-Oxide exerts its effects primarily through its interactions with dopamine and serotonin receptors. It acts as an antagonist at these receptors, particularly at serotonin 5-HT2 receptors and dopamine type-2 receptors. This antagonism helps to control psychotic symptoms by preventing overstimulation of these receptors .

Comparison with Similar Compounds

Promazine Sulfone N-Oxide is similar to other phenothiazine derivatives such as Chlorpromazine Sulfoxide and Promethazine Sulfoxide. it is unique in its specific oxidation state and the presence of the N-oxide group. This gives it distinct chemical and pharmacological properties compared to its analogs .

Similar Compounds

  • Chlorpromazine Sulfoxide
  • Promethazine Sulfoxide
  • Monomethylchlorpromazine
  • 2-Hydroxypromazine
  • 4-Hydroxypromazine

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

3-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide

InChI

InChI=1S/C17H20N2O3S/c1-19(2,20)13-7-12-18-14-8-3-5-10-16(14)23(21,22)17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3

InChI Key

GFHGUVKVMPFKGH-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.